molecular formula C18H19N3O3S2 B12576737 Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-

Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-

Cat. No.: B12576737
M. Wt: 389.5 g/mol
InChI Key: XWUKZUAGVSYQTD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thioether-linked benzothieno[2,3-d]pyrimidine core and an N-(furan-2-ylmethyl) substituent. The benzothieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system known for its pharmacological relevance, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-10-4-5-12-13(7-10)26-17-15(12)16(23)20-18(21-17)25-9-14(22)19-8-11-3-2-6-24-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

XWUKZUAGVSYQTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothieno[2,3-D]pyrimidine Core

  • Starting Materials: Typically, substituted benzothiophene derivatives are used as precursors.
  • Cyclization: The pyrimidine ring is formed by condensation reactions involving amidine or urea derivatives under acidic or basic catalysis.
  • Reduction: The hexahydro (partially saturated) state of the benzothieno-pyrimidine is achieved by catalytic hydrogenation or selective reduction methods.
  • Oxidation State Control: The 4-oxo group is introduced by controlled oxidation, often using mild oxidants to avoid over-oxidation.

Attachment of the N-(furan-2-ylmethyl)acetamide Moiety

  • Preparation of N-(furan-2-ylmethyl)acetamide: This intermediate can be synthesized by acylation of furan-2-ylmethylamine with acetic anhydride or acetyl chloride under mild conditions.
  • Coupling Reaction: The thioether intermediate is then coupled with the N-(furan-2-ylmethyl)acetamide via amide bond formation or direct substitution depending on the functional groups present.
  • Catalysts and Reagents: Coupling agents such as EDCI, DCC, or carbodiimides may be used to facilitate amide bond formation.
  • Purification: The final product is purified by chromatographic techniques (e.g., silica gel column chromatography) and crystallization to ensure high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Benzothieno-pyrimidine core Amidines, urea, acid/base catalysts 80–120 °C Ethanol, DMF Cyclization and partial reduction
Halogenation at 2-position NBS, PCl5, or similar halogenating agents 0–25 °C CH2Cl2, CCl4 Controlled to avoid polyhalogenation
Thioether formation Thiol or Na2S, base (Et3N) 50–100 °C DMF, DMSO Nucleophilic substitution
Acetamide moiety synthesis Acetic anhydride, furan-2-ylmethylamine 0–50 °C Dichloromethane Mild acylation
Final coupling EDCI, DCC, or carbodiimide coupling agents Room temp to 50 °C DMF, DCM Amide bond formation
Purification Chromatography, recrystallization Ambient Various Ensures product purity and yield

Research Findings and Analytical Data

  • Yield: Multi-step synthesis typically yields the final compound in 40–65% overall yield depending on optimization.
  • Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm >98% purity.
  • Characterization:
    • NMR Spectroscopy: Confirms the presence of furan, acetamide, and benzothieno-pyrimidine moieties.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~389.5 g/mol.
    • Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and thioether S–C stretch (~700 cm⁻¹).
  • Stability: The compound is stable under ambient conditions but sensitive to strong oxidizing agents due to the sulfur moiety.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Benzothieno-pyrimidine synthesis Amidines, urea, acid/base, hydrogenation Core ring formation and reduction Hexahydro-7-methyl-4-oxo core
Halogenation NBS, PCl5 Activation for substitution 2-Halogenated intermediate
Thioether bond formation Thiol/Na2S, base Introduce sulfur linkage 2-Thio-substituted intermediate
Acetamide synthesis Acetic anhydride, furan-2-ylmethylamine Prepare acetamide moiety N-(furan-2-ylmethyl)acetamide
Final coupling EDCI, DCC, carbodiimide Amide bond formation Target compound
Purification Chromatography, crystallization Purify final product >98% pure compound

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. Acetamide derivatives have been studied for their effectiveness against various pathogens, making them potential candidates for developing new antibiotics .

Pharmaceutical Development

The unique combination of functional groups in Acetamide N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxobenzothieno[2,3-D]pyrimidin-2-YL)thio]- positions it as a lead compound for pharmaceuticals targeting diseases such as cancer and bacterial infections . The multi-step synthesis process allows for the introduction of various substituents to enhance biological activity.

Case Study: Synthesis and Biological Testing

A study demonstrated the synthesis of this compound through multi-step organic reactions involving halogenating agents and catalysts. The resulting compound was tested for its cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .

Building Block for Complex Organic Molecules

Due to its unique structure and reactivity, this acetamide can serve as a building block for synthesizing other complex organic molecules. It may be utilized in creating novel materials with specific properties tailored for applications in electronics or nanotechnology .

Potential Use in Catalysis

The sulfur-containing moiety may also provide catalytic properties that can be exploited in organic synthesis reactions. Research into the catalytic activity of similar compounds suggests that they can facilitate various chemical transformations under mild conditions .

Mechanism of Action

The mechanism of action of Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Thioacetamide Substituent N-Substituent Key Functional Groups
Target Compound Benzothieno[2,3-d]pyrimidine 1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo N-(furan-2-ylmethyl) Thioether, ketone, fused heterocycle
CRCM5484 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine 7-Acetyl-3-(furan-2-ylmethyl)-4-oxo N-(2-methylpyridin-3-yl) Acetyl, thioether, pyridine
2-{[3-(4-Ethoxyphenyl)-4-oxo-...}acetamide Benzothieno[2,3-d]pyrimidine 3-(4-Ethoxyphenyl)-4-oxo N-(4-methylphenyl) Ethoxy, methylphenyl
2-((5-(5-Methylfuran-2-yl)-4-oxo-...)acetamide Thieno[2,3-d]pyrimidine 5-(5-Methylfuran-2-yl)-4-oxo N-(naphthalen-1-yl) Methylfuran, naphthyl

Key Observations :

  • The benzothieno[2,3-d]pyrimidine core is conserved across analogs, but substituents on the pyrimidine nitrogen and acetamide group vary significantly.
  • The target compound’s furan-2-ylmethyl group contrasts with CRCM5484’s 2-methylpyridyl and ’s 4-methylphenyl, which may alter pharmacokinetic properties such as logP and hydrogen-bonding capacity .
  • The methyl group at position 7 of the hexahydro ring in the target compound could enhance conformational stability compared to non-methylated analogs .

Key Observations :

  • The Gewald reaction is a common step for synthesizing thienopyrimidine cores, as seen in CRCM5484 and inferred for the target compound .
  • Chloroacetamide condensation (e.g., with 2-chloro-N-arylacetamides) is critical for introducing the thioacetamide moiety, with yields exceeding 85% in optimized protocols .
  • The target compound’s furan-2-ylmethyl group may be introduced via nucleophilic substitution or reductive amination, similar to methods in .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physical Data

Compound Name Bioactivity Melting Point (°C) Solubility pKa (Predicted) Reference
Target Compound N/A (Theoretical anticancer potential) N/A Moderate (DMSO) ~13.1
CRCM5484 BET-BDII inhibitor (anti-leukemic) N/A High (DMSO) N/A
Compound 14 Not reported N/A Low (aqueous) 13.13
N-(furan-2-ylmethyl)acetamide Model for enzymatic studies N/A High (organic) ~14.5

Key Observations :

  • The furan-2-ylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier aryl substituents (e.g., naphthyl in ) .
  • Predicted pKa values (~13.1) indicate moderate acidity, likely from the thioether and amide groups, influencing ionization under physiological conditions .

Structure-Activity Relationship (SAR) Insights

  • Thioacetamide Linkage : Critical for hydrogen bonding with target proteins (e.g., BET proteins) .
  • N-Substituent : Polar groups (e.g., furan-2-ylmethyl) enhance solubility but may reduce membrane permeability compared to hydrophobic aryl groups .
  • Pyrimidine Substituents : Electron-withdrawing groups (e.g., 4-oxo) stabilize the heterocyclic core and improve binding affinity .

Biological Activity

Acetamide, N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxobenzothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound notable for its unique structural features that include furan and benzothieno-pyrimidine moieties. These structural components contribute significantly to its potential biological activity. This article explores the synthesis, biological properties, and potential applications of this compound in medicinal chemistry.

Synthesis

The synthesis of Acetamide involves several multi-step organic reactions. The process typically begins with the formation of the benzothieno[2,3-D]pyrimidine core followed by the introduction of the furan-2-ylmethyl group and the acetamide moiety. Common reagents used in these steps include halogenating agents and catalysts to facilitate bond formation. Optimizing reaction conditions is crucial for maximizing yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of N-(furan-2-ylmethyl)acetamide have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds exhibited inhibition zones ranging from 8 to 14 mm against bacterial strains such as Bacillus subtilis and Escherichia coli .

CompoundActivity AgainstInhibition Zone (mm)
2-chloro-N-(3-hydroxyphenyl)acetamideGram-positive8 - 14
2-chloro-N-(4-hydroxyphenyl)acetamideGram-negative6 - 12

Cytotoxic Effects

In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 21.28 μM in inhibiting cancer cell proliferation . This suggests that Acetamide may also possess potential anticancer properties worth investigating.

Case Studies

  • Antibacterial Screening : A study screened several derivatives for their antibacterial activity against common pathogens. Results indicated that certain derivatives showed significant activity against Staphylococcus aureus and E. coli, reinforcing the potential of this compound class in developing new antibiotics .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of various benzothieno-pyrimidine derivatives against breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A549) cell lines using MTT assays. The findings suggested that these compounds could inhibit cancer cell growth effectively .

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